molecular formula C9H6ClF3O3 B13530759 2-Chloro-5-(trifluoromethyl)mandelic acid

2-Chloro-5-(trifluoromethyl)mandelic acid

Cat. No.: B13530759
M. Wt: 254.59 g/mol
InChI Key: OUHZSHUDTJHQQG-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6ClF3O3 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)mandelic acid typically involves the introduction of chloro and trifluoromethyl groups to a mandelic acid precursor. One common method is the trifluoromethylation of a suitable aromatic compound followed by chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)mandelic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethyl)mandelic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

OUHZSHUDTJHQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)Cl

Origin of Product

United States

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